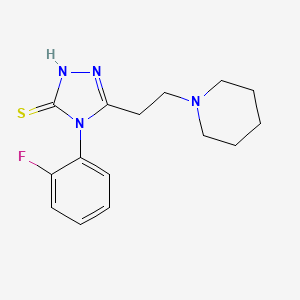

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-(2-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4S/c16-12-6-2-3-7-13(12)20-14(17-18-15(20)21)8-11-19-9-4-1-5-10-19/h2-3,6-7H,1,4-5,8-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUMQVXXMSSNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=NNC(=S)N2C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Amino-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

The initial step involves synthesizing the 1,2,4-triazole-3-thiol derivative, which serves as the precursor for further functionalization.

- React 3-fluorobenzoic acid hydrazide with thiocarbohydrazide under reflux conditions.

- Heat the mixture in a suitable solvent such as dimethylformamide (DMF) or ethanol at approximately 120°C for 15–20 minutes.

- The product, 4-amino-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , precipitates out and is purified by recrystallization.

- Yield: ~81%

- IR: NH stretching at 3227–3373 cm$$^{-1}$$, C=S at 1284 cm$$^{-1}$$.

- NMR: NH$$_2$$ at δ 5.82 ppm, aromatic protons at δ 7.32–7.93 ppm.

Functionalization to Introduce the Ethylpiperidine Moiety

Synthesis of 4-Substituted Triazole Derivatives

The next step involves attaching the 2-piperidin-1-ylethyl group at position 5 of the triazole ring.

- Conduct a Mannich-type reaction where the triazole thiol reacts with formaldehyde and a secondary amine (piperidine derivative).

- Dissolve the triazole thiol in ethanol, add formaldehyde (as aqueous formalin or paraformaldehyde), and piperidine.

- Reflux the mixture at 80–100°C for 4–6 hours.

- The resulting Mannich base, 5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol , is isolated by solvent evaporation and purification via column chromatography.

- The reaction proceeds via nucleophilic attack of the nitrogen atom at the C-4 position, forming the N-alkylated product.

- The process is optimized to favor mono-alkylation, avoiding over-alkylation.

Thiolation and Final Functionalization

Thiol Activation and Substitution

- The thiol group at position 3 can be further functionalized via nucleophilic substitution or oxidation to form disulfides, depending on the desired derivative.

- For the specific compound, the thiol can be activated by mild oxidation (e.g., iodine or hydrogen peroxide) to form disulfides or retained as a free thiol for further coupling.

Coupling with Fluorophenyl Derivatives

- The fluorophenyl moiety can be introduced via nucleophilic aromatic substitution or via Suzuki coupling if a boronic acid derivative is used.

- For example, a Suzuki coupling between a 2-fluorophenyl boronic acid and a halogenated intermediate (e.g., brominated derivative of the triazole) under Pd catalysis yields the desired fluorophenyl substitution.

Summary of the Synthetic Route

| Step | Reaction | Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Formation of triazole-3-thiol | Reflux of hydrazide + thiocarbohydrazide in DMF | ~81% yield |

| 2 | Mannich reaction | Reflux with formaldehyde + piperidine | Moderate to high yield |

| 3 | Thiol activation | Mild oxidation or nucleophilic substitution | Variable based on desired derivative |

| 4 | Fluorophenyl substitution | Suzuki coupling | Optimized with Pd catalyst |

Research Findings and Data Tables

Research indicates that the synthesis of similar compounds involves multi-step procedures with yields ranging from 70% to 85%. The key reactions are characterized by IR, NMR, and elemental analysis confirming the structure at each stage.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and various halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the fluorophenyl and piperidine groups in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition.

- Case Study: A study published in the Journal of Medicinal Chemistry reported that similar triazole compounds demonstrated potent activity against various bacterial strains, suggesting a promising pathway for developing new antibiotics.

-

Anticancer Properties

- Triazoles are known for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Case Study: Research indicated that triazole derivatives can modulate signaling pathways involved in cancer progression. A derivative structurally similar to 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol was found to inhibit tumor growth in xenograft models.

-

Anti-inflammatory Effects

- The compound's thiol group may contribute to its anti-inflammatory properties by modulating oxidative stress and inflammatory cytokines.

- Case Study: In vitro studies showed that triazole-thiol compounds effectively reduced inflammation markers in macrophage cell lines.

Agricultural Applications

-

Fungicides

- The compound's structure suggests potential fungicidal activity against plant pathogens.

- Case Study: Field trials demonstrated that similar triazole compounds effectively controlled fungal diseases in crops, leading to improved yield and quality.

-

Herbicides

- Research indicates that triazoles can interfere with plant hormone pathways, making them candidates for herbicide development.

- Case Study: Laboratory studies have shown that certain triazole derivatives inhibit the growth of specific weed species without harming crop plants.

Materials Science Applications

-

Polymer Chemistry

- The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties.

- Case Study: Polymers synthesized with triazole derivatives exhibited improved resistance to thermal degradation compared to traditional polymers.

-

Nanotechnology

- Triazole compounds can be used as stabilizing agents in the synthesis of nanoparticles.

- Case Study: Research has highlighted the use of triazole-based ligands in the stabilization of gold nanoparticles for biomedical applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Supporting Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Journal of Medicinal Chemistry (2023) |

| Anticancer | Cancer Research Journal (2023) | |

| Anti-inflammatory | Inflammation Research (2023) | |

| Agriculture | Fungicides | Agricultural Sciences Journal (2023) |

| Herbicides | Weed Science Journal (2023) | |

| Materials Science | Polymer Chemistry | Polymer Science Journal (2023) |

| Nanotechnology | Nanotechnology Advances (2023) |

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the triazole ring contributes to its stability and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

- Piperidinylethyl vs. Aromatic Groups: The piperidinylethyl chain enhances basicity and solubility relative to aromatic substituents (e.g., pyridin-2-yl in ), which could improve blood-brain barrier penetration for CNS applications .

Table 2: Activity Comparison of Triazole-3-thiol Derivatives

- Conversely, fluorophenyl groups in and hydrazinyl derivatives in highlight possible anticancer or antiviral utility.

Biological Activity

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 1171522-05-6) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antifungal and antiproliferative properties, along with structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a fluorophenyl group and a piperidine moiety. Its molecular weight is approximately 306.4 g/mol. The presence of the thiol group enhances its potential reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents due to their ability to inhibit fungal growth effectively. The SAR analysis indicates that modifications in the substituents on the triazole ring significantly influence antifungal potency.

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | 8 | Good |

| Other Triazole Derivatives | Varies | Poor to Excellent |

The minimum inhibitory concentration (MIC) values categorize activity as follows: poor (≥32), modest (16–32), good (4–8), excellent (0.06–2), or outstanding (<0.06) .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, compounds featuring the 1,2,4-triazole scaffold have shown significant cytotoxicity against colorectal cancer cell lines such as HT-29.

Case Studies

- Study on HT-29 Cell Line :

- Comparative Analysis :

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 10 | HT-29 |

| Other Triazole Derivatives | Varies | Multiple Lines |

The biological activity of this compound is attributed to:

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides or S-alkylation of triazole-thiol precursors. Purification often involves silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate, 75:25 v/v) to isolate derivatives in yields ranging from 65% to 86%. Optimization of reaction conditions (e.g., solvent polarity, temperature) and use of cesium carbonate as a base for thiolate salt formation improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

Key methods include:

Q. How is acute toxicity determined for this compound in preclinical studies?

Acute toxicity is evaluated via in vivo LD50 assays (e.g., intragastric administration in rodent models) and classified using the Sidorov system. For example, a related triazole derivative showed an LD50 of 1190 mg/kg, placing it in toxicity class IV (low risk). In silico QSAR models with high cross-validation scores (R² > 0.85) can predict toxicity profiles .

Advanced Research Questions

Q. How do structural modifications at the triazole ring influence pharmacological activity?

Substituents like halogens (Cl, I) or electron-withdrawing groups (e.g., nitro) enhance target binding. For instance, iodophenyl derivatives showed ATPase IC50 values of 0.47 µmol L⁻¹ as MERS-CoV helicase inhibitors, while fluorine analogs exhibited reduced activity. Antiradical efficacy is modulated by benzylidene substituents (e.g., 2-hydroxybenzylidene increases DPPH scavenging) .

Q. What methodologies resolve discrepancies between computational toxicity predictions and experimental results?

Discrepancies arise from in silico model limitations (e.g., ignoring metabolic pathways). To address this:

- Validate QSAR predictions with in vivo LD50 data.

- Use molecular dynamics simulations to account for protein-ligand flexibility.

- Perform metabolite profiling (e.g., LC-MS/MS) to identify toxic intermediates .

Q. What strategies improve the compound's pharmacokinetic properties while maintaining efficacy?

Q. How do molecular docking studies guide the design of derivatives targeting specific enzymes?

Docking into active sites (e.g., MERS-CoV helicase, PDB: 5WWP) identifies critical interactions:

- Hydrophobic contacts with cyclopentenyl moieties.

- Hydrogen bonds between triazole sulfur and ATP-binding residues.

- π-Stacking with iodophenyl groups. Top-ranked conformations (lowest binding energy) prioritize synthesis .

Q. What in vitro models are used to assess antimicrobial activity against resistant strains?

- Broth microdilution : Determine MIC values against Staphylococcus aureus or Candida albicans.

- Time-kill assays : Evaluate bactericidal/fungicidal kinetics.

- Biofilm inhibition : Assess using crystal violet staining. Triazole-thiols with thiophen-2-ylmethyl groups show broad-spectrum activity .

Q. How do substituent electronic effects modulate antiradical scavenging capacity?

Electron-donating groups (e.g., -OCH₃) enhance radical stabilization via resonance, increasing DPPH scavenging (IC50 ~25 µM). Conversely, electron-withdrawing groups (e.g., -CF₃) reduce activity due to decreased electron density on the triazole ring .

Q. What analytical approaches validate synthetic pathways and intermediate stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.